1,4-Diazaspiro[5.6]dodecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-4-6-10(5-3-1)9-11-7-8-12-10/h11-12H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIUFYFTVOIKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CNCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of the 1,4 Diazaspiro 5.6 Dodecane Core
Directed Functionalization Reactions of Spirocyclic Systems
The strategic functionalization of the 1,4-diazaspiro[5.6]dodecane core is crucial for its application in medicinal chemistry and materials science. While research directly on the parent compound is limited, studies on closely related derivatives highlight the potential for directed chemical transformations.
A significant example of directed functionalization is the catalytic asymmetric synthesis of spiro-diketopiperazines. Specifically, the intramolecular Tsuji-Trost allylation of Ugi adducts has been successfully employed to construct derivatives like (R)-4-Benzyl-1-butyl-3-vinyl-1,4-diazaspiro[5.6]dodecane-2,5-dione. acs.orgresearchgate.net This reaction, catalyzed by a palladium complex, proceeds with high yield and enantioselectivity, demonstrating a powerful method for introducing stereocenters and functional groups onto the core structure. acs.org The process involves the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular cyclization. researchgate.net The success of this reaction underscores the potential for metal-catalyzed cross-coupling reactions to selectively functionalize the this compound scaffold.
Derivatization Strategies for Enhanced Scaffold Elaboration
The presence of two secondary amine groups in this compound offers numerous possibilities for derivatization, enabling the fine-tuning of its physicochemical properties and the attachment of various functional moieties. Key strategies for scaffold elaboration include N-protection and acylation reactions.
N-Protection
The selective protection of one of the nitrogen atoms is a fundamental step in the controlled, stepwise functionalization of the this compound core. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group in the synthesis of related diazaspirocycles, such as the 3,7-diazaspiro[5.6]dodecane isomer. acs.orgnih.gov This approach allows for the differentiation of the two amine functionalities, enabling subsequent selective modifications at the unprotected nitrogen. acs.orgnih.gov For instance, in the synthesis of related diazaspiro compounds, one amine is protected with a Boc group, facilitating the elaboration of the other amine through reactions like amide formation or reductive amination. acs.orgnih.gov
Acylation Reactions
Acylation of the nitrogen atoms is a straightforward method to introduce a wide range of substituents. This is exemplified by the formation of diketopiperazine derivatives, such as (S)-3-methyl-1,4-diazaspiro[5.6]dodecane-2,5-dione. googleapis.com The synthesis of these diketopiperazines inherently involves intramolecular acylation, where amide bonds are formed to create the bicyclic system. The preparation of (R)-4-Benzyl-1-butyl-3-vinyl-1,4-diazaspiro[5.6]dodecane-2,5-dione further illustrates the utility of acylation in building complex molecular architectures around the spirocyclic core. acs.org
The table below summarizes selected derivatization reactions involving the this compound core or its close analogs.
| Precursor/Core | Reagents and Conditions | Product | Reaction Type | Reference |
| Ugi adduct precursor | Pd₂(dba)₃, Chiral Ligand, Dioxane | (R)-4-Benzyl-1-butyl-3-vinyl-1,4-diazaspiro[5.6]dodecane-2,5-dione | Intramolecular Tsuji-Trost Allylation | acs.org |
| Not specified | Not specified | (S)-3-methyl-1,4-diazaspiro[5.6]dodecane-2,5-dione | Diketopiperazine formation | googleapis.com |
| Diallylamine precursor | Grubbs' Catalyst | 3,7-diazaspiro[5.6]dodecane derivative | Ring-Closing Metathesis | acs.orgnih.gov |
| 3,7-diazaspiro[5.6]dodecane | Boc₂O | N-Boc-3,7-diazaspiro[5.6]dodecane | N-Protection | acs.orgnih.gov |
Intramolecular Rearrangement Phenomena in Spirocyclic Amine Synthesis
Intramolecular rearrangements can be both a challenge and an opportunity in the synthesis of complex spirocyclic amines. While no intramolecular rearrangements have been reported specifically for the this compound system itself, observations in closely related diazaspirocycles provide valuable insights into potential transformation pathways.
An interesting and relevant example is the unusual acyl group migration observed in a 1-acyl-1,9-diazaspiro[5.5]undecane, which rearranges to the corresponding 9-acyl isomer. acs.orgnih.gov This type of rearrangement highlights the potential for acyl groups to transfer between the nitrogen atoms of the spirocyclic core under certain conditions, a factor that must be considered during multi-step synthetic sequences.
Furthermore, studies on smaller, more strained diazaspiro systems have revealed other types of rearrangements. For instance, 1,4-diazaspiro[2.2]pentane intermediates, generated from the bis-aziridination of allenes, undergo a mild Brønsted acid-promoted rearrangement to afford 1,3-diaminated ketones in good yields and with excellent stereocontrol. nih.gov This transformation demonstrates that the inherent strain and electronic properties of diazaspirocycles can be harnessed to drive complex and stereoselective rearrangements, leading to structurally diverse products.
These examples from related systems suggest that the this compound core, under specific reaction conditions, could also be susceptible to various intramolecular rearrangements, offering potential avenues for novel synthetic transformations.
Advanced Spectroscopic and Structural Elucidation Techniques for Diazaspiro 5.6 Dodecane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,4-diazaspiro[5.6]dodecane systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure. acs.orgrsc.org
¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. In derivatives of this compound, characteristic signals are observed for the protons on the seven-membered ring, the six-membered ring, and any substituents. acs.orgchemrxiv.org Chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the presence of neighboring functional groups. For instance, protons adjacent to nitrogen atoms or carbonyl groups will typically appear at a lower field (higher ppm value). Spin-spin coupling patterns, such as doublets, triplets, and multiplets, provide valuable information about the connectivity of protons. acs.orgnih.gov
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound framework gives rise to a distinct signal. acs.orgchemrxiv.org The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. Carbonyl carbons, for example, resonate at significantly lower fields (160-220 ppm) compared to the sp³-hybridized carbons of the cycloheptane (B1346806) and piperazine (B1678402) rings. nih.govua.es
The following table summarizes typical NMR data for a substituted this compound derivative, illustrating the type of information obtained from these experiments.
| ¹H NMR Data | |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.41-7.26 | m |
| 6.86 | dt |
| 4.71 | dd |
| 2.43 | d |
| 1.70-1.48 | m |
| ¹³C NMR Data |
| Chemical Shift (δ) ppm |
| 173.3 |
| 168.4 |
| 66.5 |
| 47.9 |
| 33.1 |
| 25.4 |
| 23.0 |
| Note: This data is representative of a substituted this compound-2,5-dione and the exact values will vary depending on the specific substituents and solvent used. Data sourced from a study on the catalytic asymmetric synthesis of diketopiperazines. acs.orgnih.gov |
Mass Spectrometry (MS, HRMS, ESI-TOF, GC-MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound. ua.es High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of the parent ion. nih.govsemanticscholar.org
Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) are particularly useful for analyzing polar and non-volatile derivatives of this compound. acs.orgnih.gov In ESI-TOF, the sample is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. This allows for the confirmation of the expected molecular formula by comparing the calculated mass with the experimentally observed mass. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for more volatile and thermally stable this compound derivatives. nih.govnih.gov In GC-MS, the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern, which is a unique fingerprint of the molecule and can be used to deduce its structure. rsc.org
| Mass Spectrometry Data for a this compound Derivative | |
| Technique | m/z [M+H]⁺ |
| HRMS (ESI-TOF) | Calculated: 509.2646, Found: 509.2624 |
| Note: This data represents a substituted this compound-2,5-dione. acs.orgnih.gov |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. acs.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. nih.gov
For this compound and its derivatives, IR spectroscopy can readily identify key functional groups such as N-H bonds (if present), C-H bonds of the aliphatic rings, and C=O bonds in diketopiperazine derivatives. acs.org The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is a clear indication of a carbonyl group, a common feature in many biologically active this compound analogues. acs.orgnih.gov
| Characteristic IR Absorption Bands for a Substituted this compound-2,5-dione | |
| Frequency (cm⁻¹) | Functional Group |
| 2932 | C-H stretch (aliphatic) |
| 1749 | C=O stretch (ester) |
| 1663 | C=O stretch (amide) |
| 1512 | N-H bend / C-N stretch |
| 1244 | C-O stretch |
| Note: The exact frequencies can vary based on the molecular structure and environment. Data sourced from a study on the catalytic asymmetric synthesis of diketopiperazines. acs.org |
X-ray Crystallography for Definitive Solid-State Structural Analysis
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to generate an electron density map, from which the positions of the individual atoms can be determined. This level of detail is crucial for understanding structure-activity relationships and for designing new molecules with specific biological properties. For instance, the crystal structure of 9-N,10-N-bis(4-fluorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine has been determined, providing precise data on its molecular geometry. crystallography.net
Advanced Chromatographic Methods for Purification and Stereochemical Analysis (Silica Gel Column Chromatography, Chiral HPLC, SFC-MS)
Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives.
Silica Gel Column Chromatography: This is a fundamental and widely used method for the purification of synthetic compounds. acs.orgnih.gov The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (silica gel). By using an appropriate solvent system (mobile phase), compounds with different polarities can be effectively separated. acs.org
Chiral High-Performance Liquid Chromatography (HPLC): For this compound derivatives that are chiral, chiral HPLC is the method of choice for separating enantiomers and determining their enantiomeric purity. vu.nlmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govchiraltech.com The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation. uta.edu
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC-MS is an increasingly popular technique that combines the high efficiency and speed of supercritical fluid chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis and purification of complex mixtures and chiral compounds. uta.edu The use of supercritical carbon dioxide as the mobile phase offers environmental benefits over traditional liquid chromatography.
| Chromatographic Purification and Analysis Methods | |
| Technique | Application |
| Silica Gel Column Chromatography | Purification of synthetic intermediates and final products. acs.orgacs.org |
| Chiral HPLC | Separation of enantiomers and determination of enantiomeric excess. vu.nlmdpi.com |
| SFC-MS | High-throughput analysis and purification, especially for chiral compounds. uta.edu |
Diffusion Nuclear Magnetic Resonance (DOSY NMR) Spectroscopy for Studying Intermolecular Interactions
Diffusion-Ordered SpectroscopY (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their diffusion coefficients. manchester.ac.ukresearchgate.net The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. ox.ac.uk
Computational Chemistry and Theoretical Investigations of 1,4 Diazaspiro 5.6 Dodecane Architectures
Quantum Chemical Calculations and Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Characterization
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with high accuracy. arxiv.org Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method for studying polyatomic molecules due to its balance of computational cost and accuracy. researchgate.netresearchgate.net
For a molecule like 1,4-Diazaspiro[5.6]dodecane, DFT is employed to perform geometry optimization, a process that locates the minimum energy arrangement of atoms in space. arxiv.org This is achieved by iteratively calculating the forces on each atom and adjusting their positions until a stable conformation on the potential energy surface is found. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-31G(d) or 6-311G(d,p) to model the electronic structure and optimize the geometry. researchgate.netmdpi.com
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for predicting the molecule's reactivity, stability, and intermolecular interaction sites. For instance, the MEP can identify electron-rich regions, such as around the nitrogen atoms, which are susceptible to electrophilic attack or hydrogen bonding.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
This table presents hypothetical, yet representative, data for the optimized geometry of this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (average) | C-N | ~1.47 |
| C-C (piperidine, avg.) | C-C | ~1.53 |
| C-C (azepane, avg.) | C-C | ~1.54 |
| C-H (average) | C-H | ~1.09 |
| N-H (average) | N-H | ~1.01 |
| Bond Angles (degrees) | ||
| C-N-C (piperidine) | C-N-C | ~112° |
| C-N-C (azepane) | C-N-C | ~118° |
| N-C-C (average) | N-C-C | ~110° |
| C-C-C (piperidine, avg.) | C-C-C | ~111° |
| C-C-C (azepane, avg.) | C-C-C | ~115° |
| Dihedral Angles (degrees) | ||
| C-N-C-C (piperidine) | C-N-C-C | ~ +/- 55° (chair) |
| C-N-C-C (azepane) | C-N-C-C | Varies |
Note: These values are illustrative and would be precisely determined in a specific computational study.
Conformational Analysis and Energy Landscapes of Spirocyclic Scaffolds
Spirocyclic compounds are conformationally constrained yet can adopt several distinct three-dimensional arrangements. Understanding the energy landscape associated with these conformations is key to comprehending their physical properties and biological activity. nih.govresearchgate.net The energy landscape maps all possible conformations and their relative free energies, with low-energy valleys representing stable or metastable states. researchgate.netaps.org
For this compound, the conformational space is defined by the puckering of the six-membered piperidine (B6355638) ring and the more flexible seven-membered azepane ring. The piperidine ring is expected to predominantly adopt a stable chair conformation. The larger azepane ring, however, has a more complex potential energy surface with multiple low-energy chair and boat-like conformations and the transition states that connect them.
Computational methods, such as molecular dynamics simulations or systematic conformational searches followed by DFT energy calculations, are used to explore this landscape. The results allow for the identification of the global minimum energy conformation and other low-lying conformers that may be populated at room temperature. The relative energies of these conformers determine their equilibrium populations.
Table 2: Representative Conformational Energy Profile for this compound
This table provides a hypothetical energy profile illustrating the relative stabilities of plausible conformers. Energies are relative to the most stable conformer (Global Minimum).
| Conformer ID | Piperidine Ring | Azepane Ring | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Conf-1 | Chair | Twist-Chair (a) | 0.00 | > 90% |
| Conf-2 | Chair | Twist-Chair (b) | 0.85 | ~5% |
| Conf-3 | Chair | Boat | 2.50 | < 1% |
| Conf-4 | Twist-Boat | Twist-Chair (a) | 5.50 | < 0.1% |
Note: This is an illustrative example. Actual values would depend on the level of theory and the specific conformations identified.
Computational Approaches for Molecular Feature Space Analysis (e.g., UMAP, Cheminformatics Applications)
Cheminformatics provides the tools to analyze and visualize the chemical space occupied by collections of molecules. nih.gov Techniques for dimensionality reduction, such as Uniform Manifold Approximation and Projection (UMAP), are increasingly used to map high-dimensional molecular feature data onto an intuitive 2D or 3D plot. chemrxiv.orgdatagrok.ai
In the context of this compound, UMAP analysis can be used to assess its structural novelty and compare its properties to other known compounds, such as those in large chemical databases or other synthesized spirocycles. chemrxiv.orgresearchgate.net The process involves:
Descriptor Calculation: A set of numerical descriptors is calculated for each molecule. These can include physicochemical properties (e.g., molecular weight, logP, polar surface area) and topological fingerprints that encode structural features.
Dimensionality Reduction: The UMAP algorithm takes the high-dimensional descriptor space and projects it into a lower-dimensional space (typically 2D), preserving the global structure and local relationships between data points. datagrok.ai
Visualization: Molecules are plotted as points in the 2D map. Compounds with similar properties and structures appear closer together, forming clusters, while unique molecules occupy more sparsely populated regions. chemrxiv.org
Such an analysis would position this compound within the known chemical space, highlighting its similarity to existing piperidine- or azepane-containing molecules and quantifying its uniqueness, which is a valuable metric in medicinal chemistry and materials science. researchgate.net
Theoretical Modeling of Non-Covalent Molecular Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are critical in determining the structure of condensed phases and the binding of molecules to biological targets. The two nitrogen atoms in the this compound scaffold, particularly their lone pairs and associated hydrogen atoms, are prime sites for engaging in hydrogen bonding, acting as both hydrogen bond acceptors and donors.
Theoretical models are essential for quantifying these weak interactions. High-level quantum mechanical methods and specialized DFT functionals (e.g., M06-2X, wB97X-D) that are parameterized to accurately describe dispersion and other non-covalent forces are often employed. These calculations can predict the geometry and strength of interactions between this compound and other molecules, such as water, or the active site residues of a protein.
An analysis might involve modeling a dimer of the spirocycle with a water molecule to determine the preferred hydrogen bonding sites, interaction energies, and key intermolecular distances.
Table 3: Illustrative Analysis of Non-Covalent Interactions with Water
This table shows hypothetical results from a DFT calculation on a this compound--water complex.
| Interaction Type | Interacting Atoms | Predicted Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bond (Acceptor) | Piperidine N ... H-O (Water) | ~1.95 | ~ -4.5 |
| Hydrogen Bond (Acceptor) | Azepane N ... H-O (Water) | ~1.98 | ~ -4.2 |
| Hydrogen Bond (Donor) | Piperidine N-H ... O (Water) | ~2.05 | ~ -3.1 |
| Hydrogen Bond (Donor) | Azepane N-H ... O (Water) | ~2.08 | ~ -2.9 |
Note: Values are illustrative. The interaction energy represents the stability gained by forming the hydrogen bond.
Catalytic Applications and Ligand Development Based on 1,4 Diazaspiro 5.6 Dodecane Frameworks
Development of Diaza-Spirocyclic Ligands for Asymmetric Catalysis
The design of effective chiral ligands for asymmetric catalysis hinges on creating a well-defined and rigid chiral environment around a metal center. Diaza-spirocyclic scaffolds, such as those related to 1,4-Diazaspiro[5.6]dodecane, are promising candidates for this purpose. The inherent rigidity of the spirocyclic system can lead to more predictable and higher levels of enantioselectivity in catalytic transformations.
The development of such ligands typically begins with the synthesis of the chiral diamine core. For a compound like this compound, this would involve establishing chirality at the spiro-carbon or on the seven-membered ring. Subsequent functionalization of the nitrogen atoms with moieties capable of coordinating to a metal, such as phosphine (B1218219) or aryl groups, would complete the ligand synthesis. Chiral phosphine ligands, in particular, are a major class of ligands used in asymmetric catalysis due to their strong coordination to transition metals and their tunable electronic and steric properties. The synthesis of P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself, represents a sophisticated approach to ligand design.
While direct examples for this compound are not prominent, research on analogous structures like 1,4-diazepan-5-ones in palladium-catalyzed asymmetric allylic alkylation demonstrates the potential of seven-membered diamine-containing rings to serve as effective ligand backbones. In these systems, high enantioselectivity is often achieved by carefully tuning the electronic properties of the ligand and the reaction conditions.
Table 1: Key Features in the Development of Diaza-Spirocyclic Ligands
| Feature | Description | Relevance to Asymmetric Catalysis |
|---|---|---|
| Rigid Spirocyclic Core | The fused ring system restricts conformational flexibility. | Leads to a more defined chiral pocket, enhancing enantioselectivity. |
| Chiral Elements | Chirality can be introduced at the spiro-carbon or on the heterocyclic rings. | Dictates the stereochemical outcome of the catalyzed reaction. |
| Coordinating Groups | N-substituents (e.g., phosphines, aryl groups) bind to the metal center. | The nature of these groups influences the catalyst's activity and selectivity. |
| Tunability | The structure allows for systematic modification of steric and electronic properties. | Enables optimization of the ligand for specific catalytic applications. |
Palladium-Catalyzed Reactions Utilizing Spiro-Ligands (e.g., C-N Cross-Coupling, Tsuji-Trost Allylation)
Palladium-catalyzed reactions are fundamental tools in modern organic synthesis. The performance of these catalysts is critically dependent on the supporting ligands.
C-N Cross-Coupling: The palladium-catalyzed formation of carbon-nitrogen bonds, often referred to as Buchwald-Hartwig amination, is a powerful method for synthesizing anilines and other nitrogen-containing compounds. The choice of ligand is crucial for achieving high yields and broad substrate scope. Ligands for this reaction must facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. While specific applications of this compound-derived ligands are not reported, the general principles of ligand design for C-N coupling would apply. A well-designed spiro-diamine ligand could provide the necessary stability and reactivity to the palladium center. The development of ligands for this purpose often focuses on creating bulky and electron-rich systems that promote the desired reductive elimination step.
Tsuji-Trost Allylation: The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. This reaction proceeds through a π-allylpalladium intermediate, and the enantioselectivity is controlled by the chiral ligand, which dictates the facial selectivity of the nucleophilic attack. Chiral bidentate ligands, such as those that could be derived from this compound, are often employed. For instance, chiral [N,S]-ferrocene ligands based on a thiazoline (B8809763) framework have been successfully used in palladium-catalyzed asymmetric allylic alkylation. Research on related diazepanone systems has shown that high enantiomeric excess can be achieved in palladium-catalyzed decarboxylative asymmetric allylic alkylation by using specific phosphine-oxazoline (PHOX) ligands and nonpolar solvents. This highlights the importance of the entire catalytic system, not just the ligand core.
Table 2: Projected Application of a this compound-Based Ligand in Palladium-Catalyzed Reactions
| Reaction | Potential Role of Ligand | Key Ligand Features |
|---|---|---|
| C-N Cross-Coupling | Stabilize the Pd(0) and Pd(II) intermediates; promote reductive elimination. | Electron-rich and sterically bulky N-substituents. |
| Tsuji-Trost Allylation | Create a chiral environment around the π-allylpalladium intermediate to control enantioselectivity. | Rigid spirocyclic backbone to enforce a specific coordination geometry. |
Mechanistic Studies of Catalyst Stability and Deactivation in Spiro-Ligand Systems
Mechanistic studies often employ a combination of experimental techniques (e.g., kinetics, NMR spectroscopy, mass spectrometry) and computational methods (e.g., Density Functional Theory) to probe the catalytic cycle and identify potential pitfalls. For instance, in phosphine-free palladium-catalyzed reactions using amino alcohol ligands, the formation of the active Pd(0) species from a Pd(II) precatalyst has been studied to understand the initial steps of the reaction.
In the context of spiro-diamine ligands, their rigidity can contribute to enhanced catalyst stability by preventing certain decomposition pathways that require conformational flexibility. However, the nitrogen atoms of the diamine could also potentially lead to the formation of stable, unreactive dimeric palladium species, which would sequester the catalyst from the active cycle. Mechanistic investigations into the role of S,O-ligands in palladium-catalyzed C-H functionalization have revealed that the ligand can trigger the formation of more reactive cationic palladium species, shedding light on how ligands can fundamentally alter the reaction pathway and catalyst reactivity. Understanding these mechanistic details is essential for the rational design of more robust and efficient catalysts based on frameworks like this compound.
Supramolecular Chemistry Involving Diazaspiro 5.6 Dodecane Architectures
Investigation of Non-Covalent Interactions in Solution-Phase Systems
There is no available research data detailing the non-covalent interactions of 1,4-Diazaspiro[5.6]dodecane in solution. Studies of this nature would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to probe interactions with potential guest molecules, but such experiments have not been reported for this compound.
Principles of Molecular Recognition in Diaza-Spirocyclic Systems
Specific principles of molecular recognition involving the this compound scaffold have not been established. The unique three-dimensional structure resulting from the spirocyclic fusion of a six-membered and a seven-membered ring containing nitrogen atoms suggests potential for acting as a scaffold in host-guest chemistry. However, without experimental or computational studies, any discussion on its binding preferences, selectivity, and the nature of its interactions with other molecules would be purely speculative.
Advanced Chemical Building Blocks and Applications in Materials Science Research
Utilization of Diazaspiro[5.6]dodecane Scaffolds in the Synthesis of Complex Chemical Entities
The 1,4-Diazaspiro[5.6]dodecane scaffold, characterized by a six-membered piperazine (B1678402) ring and a seven-membered azepane ring sharing a single carbon atom, represents a versatile platform for the synthesis of more complex chemical entities. The presence of two secondary amine functionalities allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. The inherent rigidity and three-dimensional nature of the spirocyclic core can be exploited to control the spatial orientation of substituents, a crucial aspect in the design of molecules with specific biological or material properties.
While detailed synthetic procedures for this compound are not extensively documented in publicly available literature, general methods for the synthesis of spirodiamines often involve multi-step sequences. These can include the construction of the spirocyclic core through intramolecular cyclization reactions. For instance, a common strategy involves the Dieckmann condensation or intramolecular alkylation of suitable precursors. researchgate.net Another approach is the [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones, which has been successful in creating diazaspiro[5.5]undecane derivatives. quora.com Furthermore, dearomatizing intramolecular diamination of phenols has been shown to produce spirocyclic 1,2-diamines. nih.govbohrium.comnih.gov
Once the this compound scaffold is obtained, the two nitrogen atoms serve as handles for further functionalization. These secondary amines can readily undergo a range of reactions, including:
N-Alkylation: Introduction of alkyl groups to modify the steric and electronic properties of the molecule.
N-Acylation: Formation of amides, which can introduce a wide variety of functional groups and are important linkages in many polymers.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. google.com
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate derivatives with potential for hydrogen bonding and specific biological activities.
The derivatization of the this compound scaffold can lead to a diverse library of compounds for various applications. For example, spirocyclic diamines are key components in the synthesis of certain biologically active molecules and have been explored as scaffolds in medicinal chemistry. nih.govacs.org
Table 1: Examples of Reactions on Analogous Diazaspiro Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Acylation | Acid chloride, Et3N, CH2Cl2, rt | Amide derivatives of 3,9-diazaspiro[5.5]undecane | google.com |
| Reductive Amination | Aldehyde, sodium cyanoborohydride, DMF, 1% acetic acid | N-substituted piperazines | google.com |
| Cyclocondensation | gem-dihydroperoxides, α,ω-dialdehydes, Sm(NO3)3·6H2O | N,N'-bis(aryl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines | sigmaaldrich.com |
Integration of Spirocyclic Units into Novel Material Architectures (General Principles)
The incorporation of rigid and three-dimensional spirocyclic units, such as this compound, into polymer backbones can significantly influence the properties of the resulting materials. These spirocyclic monomers can disrupt the close packing of polymer chains, leading to materials with altered physical and thermal characteristics compared to their linear analogues.
One of the primary applications of diamines in materials science is in the synthesis of polyamides. The polycondensation of a diamine with a dicarboxylic acid or its derivative yields a polyamide. The properties of these polymers are highly dependent on the structure of the monomer units. bohrium.comresearchgate.netresearchgate.net The introduction of a spirocyclic diamine like this compound into a polyamide chain can lead to:
Enhanced Thermal Stability: The rigid spirocyclic structure can increase the glass transition temperature (Tg) of the polymer, making the material more resistant to thermal deformation. rsc.orgresearchgate.net Polymers with spirocyclic acetal (B89532) units have shown high glass transition temperatures (in the range of 179–243 °C). rsc.org
Improved Solubility: The non-planar, bulky nature of the spiro unit can decrease intermolecular chain interactions, leading to improved solubility in organic solvents. This is a significant advantage for processing and fabricating polymer films and fibers. nih.gov
Modified Mechanical Properties: The introduction of a spirocyclic unit can affect the crystallinity and morphology of the polymer, thereby influencing its mechanical properties such as tensile strength, modulus, and elongation at break. mdpi.com
Lower Dielectric Constant: The disruption of chain packing can create more free volume within the polymer matrix, which can lead to a lower dielectric constant, a desirable property for microelectronics applications. mdpi.com
The synthesis of a triblock copolymer containing a spirocyclic mid-block has been reported, demonstrating a route to polymers with tunable physical properties by varying the monomers in the spirocyclic macroinitiator and the linear polymer blocks. mdpi.com
Table 2: Potential Effects of Spirocyclic Monomers on Polymer Properties
| Property | Effect of Spirocyclic Unit | Rationale |
| Glass Transition Temperature (Tg) | Increase | Increased chain rigidity and restricted rotational motion. rsc.orgresearchgate.net |
| Thermal Stability | Increase | Higher energy required for segmental motion. rsc.org |
| Solubility | Increase | Disruption of polymer chain packing, reducing intermolecular forces. nih.gov |
| Crystallinity | Decrease | The non-planar structure hinders the regular arrangement of polymer chains. mdpi.com |
Design of Advanced Chemical Scaffolds
The design of advanced chemical scaffolds is a key area of research in both medicinal chemistry and materials science. Spirocyclic systems, including diazaspiro compounds, are considered "privileged scaffolds" due to their ability to present substituents in a well-defined three-dimensional arrangement, which can lead to high affinity and selectivity for biological targets or specific material properties. sigmaaldrich.com
The this compound framework offers several advantages for the design of advanced scaffolds:
Three-Dimensional Diversity: The spirocyclic core provides a rigid, non-planar structure that allows for the exploration of three-dimensional chemical space, moving away from the "flatland" of many traditional aromatic scaffolds. sigmaaldrich.com
Tunable Exit Vectors: The two nitrogen atoms provide points for the attachment of various functional groups. The relative orientation of these substituents is dictated by the rigid spirocyclic core, creating specific "exit vectors" that can be tailored for particular applications. researchgate.net
Improved Physicochemical Properties: The incorporation of spirocyclic units can lead to improved physicochemical properties such as solubility and metabolic stability in drug candidates. acs.org In materials, it can enhance thermal properties and processability. rsc.orgnih.gov
The development of synthetic methodologies to access novel spirocyclic scaffolds is an active area of research. For example, a modular synthetic platform for the elaboration of fragments in three dimensions for fragment-based drug discovery has been developed, utilizing spirocyclic building blocks. acs.org The synthesis of families of spirocyclic scaffolds with multiple points of diversification allows for the creation of compound libraries for high-throughput screening. researchgate.netgoogle.com
In the context of materials science, the design of spirocyclic monomers like this compound allows for the creation of polymers with novel topologies and properties. For instance, the use of spirocyclic monomers in the synthesis of degradable polymers is an emerging area of interest for sustainable materials. researchgate.net
Table 3: Comparison of Scaffold Characteristics
| Scaffold Type | Key Features | Potential Advantages |
| Linear Aliphatic | Flexible, simple structure | Ease of synthesis, low cost. quora.com |
| Aromatic | Planar, rigid, electronically active | High thermal stability, specific electronic properties. nih.gov |
| Spirocyclic (e.g., this compound) | Rigid, three-dimensional, defined exit vectors | Enhanced solubility, improved thermal properties, 3D diversity. sigmaaldrich.comresearchgate.net |
Research Outlook and Future Directions in 1,4 Diazaspiro 5.6 Dodecane Chemistry
Emerging Synthetic Strategies for Highly Functionalized Diaza-Spirocycles
A primary objective in contemporary organic synthesis is the creation of efficient and adaptable methods for producing highly functionalized 1,4-diazaspiro[5.6]dodecane derivatives. While established methods can produce the fundamental spirocyclic structure, modern approaches aim to introduce a variety of functional groups with exceptional control over their chemical, regional, and spatial arrangement.
Recent advancements have seen a surge in methodologies for the enantioselective synthesis of spirocycles, a field that has grown exponentially with the advent of organocatalysis. rsc.org Despite their desirable 3D properties and presence in numerous natural products, the challenge of their enantioselective synthesis has made them underrepresented in pharmaceutical libraries. rsc.org Strategies for the dearomatization of aromatic compounds to build spirocycles have also developed rapidly, providing alternative synthetic routes that avoid the need for stoichiometric amounts of chemical oxidants or reductants. researchgate.net
Key emerging strategies include:
N-Heterocyclic Carbene (NHC) Organocatalysis: This strategy has proven effective in the synthesis of spiroheterocycles, with research focusing on both racemic and enantioselective pathways. nih.gov
Radical Dearomatization: The use of radical cascade reactions of alkenes or alkynes offers a powerful method for accessing spirocyclic molecules by creating multiple chemical bonds in a single step. researchgate.net
Biocatalysis: Engineered enzymes, such as mutants of norcoclaurine synthase, have been developed to accept cyclic ketones, leading to the one-step formation of complex spiro-tetrahydroisoquinolines with good to moderate yields. nih.gov
Intramolecular Reactions: The stereocontrolled synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit has been achieved through the dearomatizing oxidation of phenols with pendant ureas. rsc.org
Post-Ugi Cyclizations: An intramolecular Tsuji–Trost reaction of Ugi adducts has been developed to produce spiro-diketopiperazines in high yield and with high enantioselectivity. acs.org This two-step method allows for the catalytic asymmetric construction of a broad range of these medicinally important heterocycles under mild conditions. acs.org
Exploration of Novel Reaction Methodologies Involving Spirocyclic Systems
Beyond creating the spirocyclic core, there is a significant push to understand and utilize the unique reactivity of this compound and its derivatives. The constrained geometry of these systems can influence the chemical behavior of the diamine and adjacent groups in novel ways.
One area of exploration is the use of spirocyclic systems in well-established reactions to create novel structures. For example, spirocyclization has been shown to enhance the Diels-Alder reactivities of certain dienes. nih.gov The reactivity of 5-membered dienes can be tuned by spirocyclization at the saturated center; as the size of the spirocycle decreases, the Diels-Alder reactivity generally increases. nih.gov
Researchers are also developing new reactions that are specifically tailored to spirocyclic frameworks. For instance, a photocatalytic system for the dearomative hydroarylation of benzene (B151609) derivatives has been developed, operating through a reductive radical-polar crossover mechanism to produce complex spirocyclic cyclohexadienes. researchgate.net Additionally, the photolysis of cyclobutanediazirines, a type of spiro compound, can produce cyclobutylidene intermediates, which can then undergo further reactions to form various products. rsc.org The development of these novel reaction methodologies opens up new avenues for the synthesis of complex molecules with unique properties.
Potential for Interdisciplinary Research Collaborations in Organic and Material Sciences
The distinct structural characteristics of this compound and its derivatives make them promising candidates for applications that extend beyond traditional organic chemistry, creating opportunities for collaboration with material scientists. The rigid spirocyclic framework can be integrated into polymers to create materials with enhanced thermal and mechanical properties. The diamine functionality also enables the use of these compounds as monomers in the synthesis of polymers like polyamides and polyureas, which will possess defined three-dimensional structures.
The unique properties of spiro compounds are also being explored in the context of drug discovery and medicinal chemistry. For example, novel spirocyclic pyrrolidines have been synthesized as advanced building blocks for drug discovery, and this methodology has been used to create the central diamine core of known antibacterial agents. nih.gov Furthermore, diazaspirocycles are being designed and synthesized for the inhibition of specific enzymes, with a focus on developing efficient asymmetric methods. ewochem.org
The intersection of organic synthesis and material science is also evident in the development of new synthetic methodologies. For instance, the microwave-assisted solid-phase synthesis of diazaspirocycles has been reported, a technique that relies on the direct annulation of primary amines with a resin-bound intermediate. sigmaaldrich.comsigmaaldrich.com These interdisciplinary efforts are crucial for unlocking the full potential of spirocyclic compounds in a wide range of applications, from advanced materials to new therapeutic agents.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing 1,4-Diazaspiro[5.6]dodecane derivatives with high stereochemical control?
- Answer : Multi-step synthesis protocols should prioritize stereochemical control through chiral catalysts or stereoselective reaction conditions. For example, intermediates can be validated using nuclear magnetic resonance (NMR) spectroscopy to confirm spirocyclic geometry and substituent orientation. Mass spectrometry (MS) and infrared (IR) spectroscopy are critical for verifying molecular weight and functional groups . Computational tools like density functional theory (DFT) can predict stereochemical outcomes during reaction optimization.
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
- Answer : A combination of spectroscopic and chromatographic techniques is essential. For instance:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural integrity and hydrogen bonding patterns.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and melting points.
- HPLC or GC-MS for purity assessment. Computational methods like molecular dynamics simulations can complement experimental data to predict solubility and partition coefficients .
Q. What theoretical frameworks are most applicable for studying the reactivity of this compound in heterocyclic chemistry?
- Answer : Researchers should anchor studies in concepts like frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites, or stereoelectronic theory to explain ring-opening/closure mechanisms. Existing frameworks for spirocyclic amines (e.g., strain energy analysis, conformational flexibility) provide predictive models for reaction pathways .
Advanced Research Questions
Q. What factorial design strategies optimize reaction conditions for synthesizing this compound derivatives?
- Answer : A full factorial design with variables such as temperature, solvent polarity, catalyst loading, and reaction time can identify interactions between parameters. For example:
- Independent variables : 4 levels each (e.g., 60°C, 80°C, 100°C, 120°C).
- Response variables : Yield, enantiomeric excess (ee), purity.
- Statistical analysis : ANOVA to determine significance of factors. Follow-up with response surface methodology (RSM) for nonlinear optimization. This approach reduces experimental runs while maximizing data utility .
Q. How can researchers resolve contradictions in toxicological data for this compound intermediates?
- Answer : Apply a systematic review protocol (e.g., EPA’s 2021 framework) to evaluate data quality:
- Data categorization : Separate in vitro, in vivo, and computational studies.
- Quality scoring : Use predefined criteria (e.g., OECD test guidelines) to assess reliability.
- Sensitivity analysis : Identify outliers by testing hypotheses across datasets (e.g., dose-response consistency). Replicate high-priority studies under standardized conditions to resolve discrepancies .
Q. What advanced computational methods improve the prediction of this compound’s biological activity?
- Answer : Integrate AI-driven QSAR models with molecular docking simulations. For instance:
- Train neural networks on spirocyclic compound libraries to predict binding affinities.
- Use COMSOL Multiphysics to simulate diffusion kinetics across biological membranes.
- Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Cross-disciplinary collaboration with bioinformatics platforms enhances model accuracy .
Methodological Guidance for Data Analysis
Q. How should researchers address missing or incomplete spectral data in structural elucidation?
- Answer : Implement a triangulation strategy :
- Cross-validate NMR data with X-ray crystallography (if single crystals are obtainable).
- Use HSQC and HMBC experiments to assign quaternary carbons and long-range couplings.
- Compare experimental IR spectra with computational vibrational frequency analyses (e.g., Gaussian 16). Document uncertainties in supplementary materials .
Q. What protocols ensure reproducibility in spirocyclic compound synthesis?
- Answer : Adopt open-science practices :
- Publish detailed synthetic procedures (e.g., exact molar ratios, purification gradients).
- Share raw spectral data in public repositories (e.g., Zenodo).
- Use internal replication teams to verify key steps. For air/moisture-sensitive reactions, standardize glovebox protocols and provide video documentation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
